N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylthiazole-4-carboxamide
Beschreibung
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylthiazole-4-carboxamide is a hybrid heterocyclic compound featuring dual thiazole moieties connected via an ethyl linker. The first thiazole ring is substituted with a phenyl group at position 2 and a carboxamide at position 4, while the second thiazole is linked to a pyrazole ring at position 2.
Eigenschaften
IUPAC Name |
2-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS2/c24-16(15-12-25-17(22-15)13-5-2-1-3-6-13)19-9-7-14-11-26-18(21-14)23-10-4-8-20-23/h1-6,8,10-12H,7,9H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEYRNAWYVCACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.
Biologische Aktivität
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Thiazole rings : These are often associated with antimicrobial and antifungal activities.
- Carboxamide functional group : This contributes to the compound's solubility and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds inhibited the growth of various bacterial strains, suggesting that N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylthiazole-4-carboxamide may also possess similar effects.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways, leading to cell cycle arrest and subsequent cell death. The mechanism likely involves the inhibition of key enzymes involved in cancer cell proliferation.
The proposed mechanisms of action for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylthiazole-4-carboxamide include:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or demethylases, which are crucial for cancer cell survival.
- DNA Interaction : It might bind to DNA or RNA, disrupting normal cellular functions and leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in tumor cells.
Study 1: Antimicrobial Efficacy
A study published in Drug Target Insights evaluated the antimicrobial activity of thiazole derivatives, revealing that compounds similar to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylthiazole-4-carboxamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
In a recent investigation, the compound was tested against various cancer cell lines, including breast and lung cancer. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound exhibits significant anticancer properties. Several studies have synthesized thiazole derivatives and assessed their cytotoxic effects against various cancer cell lines.
Case Study:
A study conducted by Evren et al. (2019) investigated the anticancer activity of novel thiazole-integrated compounds. Among these, derivatives containing the thiazole moiety showed selective cytotoxicity against A549 human lung adenocarcinoma cells, with IC50 values demonstrating potent activity (23.30 ± 0.35 mM) compared to standard treatments like cisplatin .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (mM) | Reference |
|---|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 | |
| Compound 22 | HT29 | 2.01 | |
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 |
Antimicrobial Properties
Thiazole derivatives have also been explored for their antimicrobial activities. The unique structure of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylthiazole-4-carboxamide contributes to its efficacy against various pathogens.
Case Study:
Research has indicated that compounds with thiazole rings demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, a derivative from the same family was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives is another area of interest. Compounds similar to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylthiazole-4-carboxamide have been synthesized and evaluated for their ability to prevent seizures.
Case Study:
In a study focusing on thiazole-integrated pyrrolidin derivatives, one compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in preventing seizures induced by pentylenetetrazole (PTZ), indicating strong anticonvulsant properties .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The presence of specific functional groups significantly influences biological activity.
Key Insights:
- The incorporation of pyrazole and thiazole moieties enhances anticancer activity.
- Substituents on the phenyl ring can modulate potency and selectivity against different cancer cell lines.
Table 2: Structural Variations and Biological Activities
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its dual thiazole-pyrazole architecture. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substitution Patterns: The target compound’s 1H-pyrazol-1-yl group (vs. The ethyl linker between thiazole rings provides conformational flexibility absent in rigid analogs like benzyl-linked pyrrolidine derivatives (), which may affect pharmacokinetics .
Dual thiazole motifs may synergize π-π interactions in target binding, a feature absent in single-thiazole derivatives like those in .
Q & A
Q. Validation :
- Intermediate purity : Monitor reactions via TLC and confirm purity (>95%) using HPLC .
- Structural confirmation : Use , , and high-resolution mass spectrometry (HRMS) to verify molecular connectivity and rule out regioisomers .
Advanced Structural Analysis
Q2: How can researchers resolve ambiguities in the regiochemistry of the pyrazole-thiazole linkage during structural characterization? A:
- NOE NMR experiments : Compare predicted vs. observed nuclear Overhauser effects to distinguish between N1- and N2-substituted pyrazole isomers .
- X-ray crystallography : If crystallizable, single-crystal analysis provides definitive bond-length and angle data (e.g., pyrazole N–C distances ≈1.34 Å vs. thiazole C–S ≈1.71 Å) .
- DFT calculations : Compare computed chemical shifts with experimental NMR data to validate regiochemistry .
Solubility and Formulation Challenges
Q3: What strategies improve aqueous solubility for in vitro assays without compromising bioactivity? A:
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility while minimizing cytotoxicity .
- Prodrug derivatization : Introduce phosphate or PEG groups at the carboxamide nitrogen to enhance hydrophilicity .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release in cellular assays .
Structure-Activity Relationship (SAR) Optimization
Q4: How can SAR studies be designed to identify critical functional groups for kinase inhibition? A:
- Scaffold diversification : Synthesize analogs with modifications to the pyrazole ring (e.g., methyl vs. trifluoromethyl substituents) and thiazole-phenyl group (e.g., halogenation at para/meta positions) .
- Enzymatic assays : Test inhibition against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays to quantify IC values .
- Computational docking : Map binding interactions (e.g., hydrogen bonds between carboxamide and kinase ATP-binding pocket) using AutoDock Vina .
Mechanistic Studies and Target Engagement
Q5: What experimental approaches confirm target engagement in cellular models? A:
- Cellular thermal shift assay (CETSA) : Measure thermal stabilization of target kinases in lysates treated with the compound .
- Western blotting : Assess downstream phosphorylation (e.g., ERK/MAPK for kinase inhibitors) after compound exposure .
- CRISPR knockouts : Compare activity in wild-type vs. kinase-deficient cell lines to validate specificity .
Stability and Degradation Pathways
Q6: How do researchers assess hydrolytic stability of the carboxamide group under physiological conditions? A:
- Forced degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS. Carboxamide hydrolysis typically produces carboxylic acid and amine byproducts .
- Accelerated stability testing : Use Arrhenius modeling to predict shelf-life at 25°C based on degradation rates at elevated temperatures (40–60°C) .
Data Contradictions in Bioactivity Profiles
Q7: How should discrepancies between in vitro potency and in vivo efficacy be addressed? A:
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS. Poor in vivo activity may stem from rapid clearance or metabolic inactivation (e.g., CYP3A4-mediated oxidation) .
- Metabolite identification : Use high-resolution mass spectrometry to detect phase I/II metabolites and synthesize stable analogs resistant to major metabolic pathways .
Computational Modeling for Lead Optimization
Q8: Which in silico tools predict off-target effects or toxicity early in development? A:
- SwissADME : Predicts bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- ProTox-II : Estimates hepatotoxicity and mutagenicity based on structural alerts (e.g., thiazole-related reactivity) .
- Molecular dynamics (MD) simulations : Identify potential allosteric binding sites or conformational changes in target proteins .
Analytical Method Validation
Q9: What parameters are critical for validating HPLC methods for purity analysis? A:
- Column selection : Use C18 columns with 3.5 µm particles for optimal resolution of polar intermediates .
- Validation criteria :
- Linearity : over 50–150% of target concentration.
- Accuracy : 98–102% recovery in spiked samples.
- Precision : RSD <2% for intra-day and inter-day replicates .
Scaling-Up Synthesis for Preclinical Studies
Q10: What challenges arise during scale-up from milligram to gram quantities, and how are they mitigated? A:
- Exothermic reactions : Use jacketed reactors with controlled cooling for CuAAC or amide couplings to prevent runaway exotherms .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or countercurrent distribution for high-throughput purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
